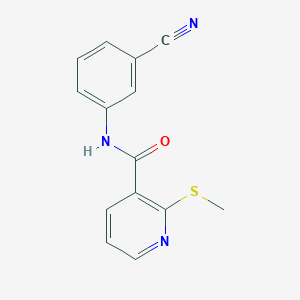

N-(3-Cyanophenyl)-2-(methylthio)nicotinamide

Description

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

N-(3-cyanophenyl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H11N3OS/c1-19-14-12(6-3-7-16-14)13(18)17-11-5-2-4-10(8-11)9-15/h2-8H,1H3,(H,17,18) |

InChI Key |

ADVVONSFNQSCCI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Example Reaction Conditions

| Reagent | Quantity | Conditions |

|---|---|---|

| 2-(Methylthio)nicotinic acid | 1 mmol | Activated with SOCl2 in CH2Cl2 |

| 3-Cyanophenylamine | 1 mmol | Coupled in DMF with Et3N at 0°C to room temperature |

| Solvent | DMF/CH2Cl2 | Stirred for 2-4 hours |

Analysis of Reaction Products

The reaction products would need to be analyzed using various techniques to confirm the structure and purity of this compound. These methods could include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and yield.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.

- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Example Analytical Data

| Analytical Method | Results |

|---|---|

| HPLC | Purity > 95% |

| ¹H NMR (CDCl3) | Peaks consistent with expected structure |

| MS | m/z corresponding to molecular weight |

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: The nicotinamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually performed in solvents like tetrahydrofuran (THF) or ethanol under reflux or hydrogen pressure.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted nicotinamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator, particularly in the context of metabolic pathways.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π interactions with aromatic residues, while the methylthio group can form hydrogen bonds or hydrophobic interactions with the target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

Structural and Functional Differences

Key structural variations among nicotinamide derivatives include substituent type (e.g., chloro, cyano, methylthio), position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Observations:

Methylthio (-SCH₃) at the 2-position may improve solubility in non-polar environments, a feature shared with 6-Chloro-N-[2-(methylthio)phenyl]nicotinamide .

Biological and Chemical Activity :

- Corrosion inhibition efficiency in nicotinamide derivatives correlates with substituent hydrophobicity and adsorption capacity. Methylthio-containing analogs (e.g., PMN, MBN) exhibit enhanced inhibition due to sulfur's ability to form protective films on metal surfaces .

- Chlorinated derivatives (e.g., 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide) are often intermediates or impurities in pharmaceuticals, highlighting the impact of halogens on metabolic stability .

Synthetic Routes: The target compound may be synthesized via acid-catalyzed cyclization or coupling reactions, akin to methods used for 6-Chloro-N-[2-(methylthio)phenyl]nicotinamide . Substituent introduction (e.g., cyano vs. chloro) likely requires tailored reagents, such as cyanobenzene derivatives or chlorinating agents.

Biological Activity

N-(3-Cyanophenyl)-2-(methylthio)nicotinamide is a compound of interest in medicinal chemistry, primarily due to its biological activities, particularly as an inhibitor of xanthine oxidase. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound features a nicotinamide core with a cyanophenyl group at the nitrogen position and a methylthio group at the second carbon of the pyridine ring. This unique structure contributes to its biochemical interactions and pharmacological effects.

| Feature | Description |

|---|---|

| Chemical Class | Nicotinamide derivative |

| Key Functional Groups | Cyanophenyl, Methylthio |

| Potential Applications | Inhibition of xanthine oxidase, treatment for gout |

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that plays a crucial role in the production of uric acid. Elevated levels of uric acid can lead to conditions such as gout. In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against xanthine oxidase, outperforming standard treatments like allopurinol in some cases.

The mechanism by which this compound inhibits xanthine oxidase involves binding to the enzyme's active site. Molecular docking studies suggest that the structural features of the compound enhance its binding affinity, thereby increasing its inhibitory potency. The interaction with the enzyme is facilitated by the functional groups present in the compound, which allow for effective molecular recognition.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. These studies focus on aspects such as absorption, distribution, metabolism, and excretion (ADME). Preliminary findings indicate that structural modifications may influence its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit varying degrees of xanthine oxidase inhibition. Some derivatives display enhanced potency compared to simpler nicotinamide derivatives.

- Therapeutic Potential : Given its ability to lower uric acid levels, this compound may be developed further for treating gout and related disorders. Its structural similarity to other nicotinamide derivatives suggests potential roles in NAD+ metabolism and other metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyanophenyl and methylthio groups | Potent xanthine oxidase inhibitor |

| N-(4-Alkoxy-3-cyanophenyl)isonicotinamide | Alkoxy group instead of methylthio | Potent xanthine oxidase inhibitor |

| Nicotinamide | Basic structure without additional substituents | General metabolic precursor |

| N-Methyl-Nicotinamide | Methylated form of nicotinamide | Modulates various metabolic pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Cyanophenyl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 3-cyanoaniline with 2-(methylthio)nicotinic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions (argon/nitrogen) at 0–25°C . Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. DMF) and stoichiometric ratios (1:1.2 for acid:amine) to improve yields (>75%) .**

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., cyano at ~110 ppm, methylthio at δ 2.5 ppm) .

- X-ray Crystallography : Resolves bond angles and stereochemistry for crystalline derivatives .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 312) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodology :

- Antifungal Testing : Use Pseudoperonospora cubensis spore germination assays at 10–100 µM concentrations .

- Enzyme Inhibition : Screen against NAD+-dependent enzymes (e.g., sirtuins) via fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodology : Systematically modify substituents and evaluate bioactivity:

| Derivative | Substituent | Observed Activity |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl) analog | Cl/F on aryl | Enhanced antifungal activity |

| N-(4-Methylphenyl) analog | Methyl on aryl | Reduced cytotoxicity |

- Use quantitative SAR (QSAR) models to predict logP and binding affinity .

Q. What experimental approaches can resolve contradictions in bioactivity data across different studies of this compound?

- Methodology :

- Purity Validation : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .

- Assay Reproducibility : Test under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Orthogonal Assays : Compare in vitro enzyme inhibition with in vivo efficacy in model organisms (e.g., C. elegans) .

Q. How can molecular docking and dynamics simulations be utilized to predict the compound’s mechanism of action?

- Methodology :

- Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase), focusing on hydrogen bonds with the nicotinamide moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .

Data Contradiction Analysis

- Case Study : A study reports conflicting IC₅₀ values (10 µM vs. 50 µM) against Candida albicans.

- Resolution : Re-test with standardized inoculum size (1×10⁴ CFU/mL) and control for solvent effects (DMSO ≤0.1%) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.